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molecular formula C13H16N2O2S2 B8555398 2-Nitro-1-phenylethyl pyrrolidine-1-carbodithioate CAS No. 62811-38-5

2-Nitro-1-phenylethyl pyrrolidine-1-carbodithioate

Cat. No. B8555398
M. Wt: 296.4 g/mol
InChI Key: AEAHDFXJCISZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04148795

Procedure details

β-Nitrostyrene (7.5 grams, 0.050 mole) was added to a cooled (10° C.) stirred slurry of ammonium 1-pyrrolidinecarbodithioate (8.2 grams, 0.050 mole) in methanol (50 ml.). The temperature of the mixture fell to 5° C., then rapidly climbed to 10° C. The cooling bath was removed and the reaction temperature rose slowly to 22° C. Acetic acid (3.0 grams, 0.05 mole) was added, the slurry was cooled to 10° C. and the solid was filtered off, washed with water, and dried in air. The crude product melted at 108° C.-116° C. and weighed 11.4 grams (77% yield). Repeated recrystallizations from cool acetone-methanol, hot acetone-2-propanol, and cool methylene chloride-toluene-hexane solutions gave pure α-(nitromethyl)benzyl 1-pyrrolidinecarbodithioate melting at 116° C.-120° C. (sintering at 113° C.).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
ammonium 1-pyrrolidinecarbodithioate
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([O-:3])=[O:2].[N:12]1([C:17]([S-:19])=[S:18])[CH2:16][CH2:15][CH2:14][CH2:13]1.[NH4+].C(O)(=O)C>CO>[N:12]1([C:17]([S:19][CH:5]([CH2:4][N+:1]([O-:3])=[O:2])[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[S:18])[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=CC1=CC=CC=C1
Step Two
Name
ammonium 1-pyrrolidinecarbodithioate
Quantity
8.2 g
Type
reactant
Smiles
N1(CCCC1)C(=S)[S-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fell to 5° C.
CUSTOM
Type
CUSTOM
Details
rapidly climbed to 10° C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
rose slowly to 22° C
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
recrystallizations
TEMPERATURE
Type
TEMPERATURE
Details
from cool acetone-methanol, hot acetone-2-propanol
TEMPERATURE
Type
TEMPERATURE
Details
cool methylene chloride-toluene-hexane solutions

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C(=S)SC(C1=CC=CC=C1)C[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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